Cas no 110770-75-7 (5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone)

5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone is a specialized organic compound with a complex cyclic structure. This compound offers high purity and stability, making it suitable for advanced synthetic applications. Its unique structure provides exceptional reactivity, facilitating the synthesis of various biologically active molecules. The compound's robustness and predictable behavior in chemical reactions make it a valuable tool in medicinal chemistry research.
5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone structure
110770-75-7 structure
Product Name:5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone
CAS No:110770-75-7
MF:C10H12O3
MW:180.200483322144
MDL:MFCD22572825
CID:1194970
Update Time:2025-11-01

5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone Chemical and Physical Properties

Names and Identifiers

    • (5-Oxotricyclo[2.2.1.02,6]hept-3-yl)methyl acetate
    • TRICYCLO[2.2.1.02,6]HEPTANONE, 5-[(ACETYLOXY)METHYL]- (9CI)
    • Tricyclo[2.2.1.02,6]heptanone,5-[(acetyloxy)Methyl]- (9CI)
    • (5-Oxo-3-tricyclo[2.2.1.02,6]heptanyl)methyl acetate
    • 5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone
    • MDL: MFCD22572825
    • Inchi: 1S/C10H12O3/c1-4(11)13-3-7-5-2-6-8(7)9(6)10(5)12/h5-9H,2-3H2,1H3
    • InChI Key: WOAXKTCKJQSLCB-UHFFFAOYSA-N
    • SMILES: O=C1C2CC3C1C3C2COC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Topological Polar Surface Area: 43.4

5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone Pricemore >>

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Additional information on 5-Acetyloxy)methyl-tricyclo2.2.1.02,6heptanone

Professional Introduction to Compound with CAS No. 110770-75-7 and Product Name: (5-Acetyloxy)methyl-tricyclo[2.2.1.02,6]heptanone

The compound with the CAS number 110770-75-7 and the product name (5-Acetyloxy)methyl-tricyclo[2.2.1.02,6]heptanone represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This tricyclic ketone derivative has garnered significant attention due to its unique structural framework and potential applications in synthetic chemistry and drug development.

At the core of its molecular structure lies a tricyclic system, which is a hallmark of many biologically active compounds. The specific arrangement of the cyclohexane ring fused with a five-membered lactam ring creates a rigid scaffold that can mimic natural products and bioactive molecules. This structural motif is particularly intriguing because it offers a platform for diverse functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

The presence of an acetyloxy group at the 5-position and a methyl substituent at the 3-position introduces additional reactivity and potential interactions with biological targets. These functional groups are often strategically incorporated into drug candidates to enhance solubility, metabolic stability, and binding affinity. The acetyloxy group, in particular, can serve as a precursor for further derivatization, allowing chemists to explore a wide range of chemical transformations.

In recent years, there has been growing interest in tricyclic compounds due to their prevalence in natural products and their potential as pharmacophores. For instance, many antimicrobial and anti-inflammatory agents feature tricyclic structures that contribute to their biological activity. The compound in question, (5-Acetyloxy)methyl-tricyclo[2.2.1.02,6]heptanone, aligns with this trend by offering a versatile scaffold for medicinal chemistry applications.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The tricyclic core provides a stable backbone that can be modified through various chemical reactions, such as nucleophilic substitution, oxidation, or reduction. These modifications allow researchers to fine-tune the properties of the resulting compounds, optimizing them for specific biological activities.

Recent advancements in synthetic methodologies have further enhanced the appeal of tricyclic compounds like this one. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled the construction of complex tricyclic frameworks with high precision and yield. These methods have opened up new possibilities for drug discovery and material science applications.

The pharmaceutical industry has been particularly interested in developing novel therapeutics based on tricyclic structures due to their favorable pharmacokinetic properties. For example, tricyclic antidepressants (TCAs) are well-known for their efficacy in treating depression and anxiety disorders. The structural features of these drugs often include aromatic rings fused with heterocyclic systems, similar to those found in our compound.

Moreover, the (5-Acetyloxy)methyl-tricyclo[2.2.1.02,6]heptanone derivative has shown promise in preliminary studies as a precursor for bioactive molecules. Researchers have explored its potential in developing new antibiotics by incorporating it into peptidomimetic scaffolds that target bacterial cell wall synthesis. Such efforts highlight the compound's versatility and its potential to contribute to addressing emerging challenges in antibiotic resistance.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the tricyclic core followed by functional group interconversions to introduce the acetyloxy and methyl groups at appropriate positions. These synthetic strategies not only demonstrate the compound's accessibility but also highlight its utility as a model system for studying complex molecular architectures.

In conclusion, (5-Acetyloxy)methyl-tricyclo[2.2.1.02,6]heptanone (CAS No. 110770-75-7) is a structurally intriguing molecule with significant potential in pharmaceutical research and industrial applications. Its unique tricyclic framework combined with strategic functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at developing novel therapeutics for various diseases.

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